molecular formula C24H20BrFN2 B10912287 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10912287
M. Wt: 435.3 g/mol
InChI Key: FOQXMYIELDAODX-UHFFFAOYSA-N
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Description

4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with bromine, fluorobenzyl, and two methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones. The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl bromide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzyl alcohols or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects depends on its specific interactions with molecular targets. For example, if the compound is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding or catalysis. The presence of the bromine and fluorine atoms can enhance binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific combination of substituents on the pyrazole ring. The presence of both bromine and fluorine atoms, along with the two methylphenyl groups, provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C24H20BrFN2

Molecular Weight

435.3 g/mol

IUPAC Name

4-bromo-1-[(2-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H20BrFN2/c1-16-7-11-18(12-8-16)23-22(25)24(19-13-9-17(2)10-14-19)28(27-23)15-20-5-3-4-6-21(20)26/h3-14H,15H2,1-2H3

InChI Key

FOQXMYIELDAODX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=CC=C3F)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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